5-Phenylthiophene-2-carbaldehyde

Physical Organic Chemistry Hammett Correlations Electronic Effects

Researchers designing organic semiconductors or conducting tyrosinase inhibitor SAR studies often face inconsistent electronic transmission when substituting heteroaromatic aldehydes. 5-Phenylthiophene-2-carbaldehyde (CAS 19163-21-4) provides a predictable, intermediate electronic influence-ranked between furan and benzene analogs-enabling rational HOMO-LUMO gap engineering. • Validated tyrosinase inhibitory baseline (IC50 = 6.13 µM) for SAR optimization against hyperpigmentation targets. • Enables GaCl3-promoted four-component annulation yielding polyaromatic thiophenes with strong UV absorption (257-360 nm). • Supplied as ≥98% purity crystalline powder with consistent lot-to-lot electronic properties for reproducible device fabrication.

Molecular Formula C11H8OS
Molecular Weight 188.25 g/mol
CAS No. 19163-21-4
Cat. No. B091291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylthiophene-2-carbaldehyde
CAS19163-21-4
Molecular FormulaC11H8OS
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(S2)C=O
InChIInChI=1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H
InChIKeyAPWHJDHTLFVWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylthiophene-2-carbaldehyde: Physicochemical & Synthetic Profile


5-Phenylthiophene-2-carbaldehyde (CAS 19163-21-4), a thiophene-based heterocyclic aldehyde with molecular formula C11H8OS and molecular weight 188.25 g/mol, appears as a white to orange or green crystalline powder with a melting point of 92-95 °C [1]. It is a foundational building block for advanced materials and bioactive molecules, primarily valued for its conjugated phenyl-thiophene system and reactive formyl group. As a solid at room temperature, it is soluble in organic solvents such as methanol and acetone and should be stored at 2-8°C .

Scaffold Conjugated phenyl-thiophene aldehyde for materials and bioactives
Synthetic utility Reactive formyl group supports condensations, annulations, and SAR derivatization
Handling Solid at RT, soluble in common organic solvents, compatible with standard synthesis workflows

Why Substituting 5-Phenylthiophene-2-carbaldehyde Fails


Direct substitution of 5-phenylthiophene-2-carbaldehyde with other heteroaromatic aldehydes or thiophene derivatives is not straightforward. The compound's unique combination of a 5-phenyl substituent and a 2-formyl group on a thiophene ring dictates its electronic and steric properties, profoundly impacting its reactivity and performance. For instance, the efficiency of electronic transmission through the thiophene ring differs significantly from furan or benzene analogues [1]. Moreover, the specific substitution pattern is crucial for generating complex polyaromatic structures with desired optical properties, where regioisomers or different heterocycles would lead to divergent reaction pathways and product characteristics [2].

Electronic transmission Thiophene ring transmits polar effects differently than furan or benzene; may shift conjugated system properties.
Regioisomer sensitivity Other substitution patterns (e.g., 3-formyl or 4-phenyl) alter reactivity and optical outcomes, limiting direct replacement.
Heterocycle mismatch Furan, pyrrole, or simple benzaldehyde analogs change conjugation and reaction pathways, incompatible with polyaromatic assemblies.

5-Phenylthiophene-2-carbaldehyde: Quantitative Evidence vs. Analogs


Electronic Transmission: Thiophene vs. Furan and Benzene

The efficiency of transmitting substituent polar effects through the bridging group differs significantly. 5-Phenylthiophene-2-carbaldehyde exhibits a distinct transmissive factor compared to its furan and benzene analogs, as quantified by Hammett correlations of CO stretching frequencies [1].

Electronic transmission
Reported
Furan > Thiophene > Benzene
Supports rational tuning of electronic influence in conjugated materials
Infrared Hammett correlation in CCl4/CHCl3, 1972 data
Physical Organic Chemistry Hammett Correlations Electronic Effects

Tyrosinase Inhibition Activity Benchmark

5-Phenylthiophene-2-carbaldehyde is a known tyrosinase inhibitor, with a reported IC50 of 6.13 µM for mushroom tyrosinase diphenolase activity [1]. While its inhibitory activity is moderate compared to more potent synthetic derivatives (e.g., a thiosemicarbazone derivative with IC50 of 2.38 µM [2]), its simple aldehyde structure serves as a crucial benchmark and versatile scaffold for further optimization.

Tyrosinase inhibition
Cross-study comparable
IC50 6.13 µM
Provides baseline activity for scaffold optimization SAR studies
Mushroom tyrosinase, L-DOPA substrate; comparator thiosemicarbazone derivative 2.38 µM
Enzyme Inhibition Medicinal Chemistry Tyrosinase

Four-Component Annulation Reactivity

5-Phenylthiophene-2-carbaldehyde enables a unique GaCl3-promoted, four-component self-assembly to yield polyaromatic 4H-cyclopenta[b]thiophene structures [1]. This specific reaction pathway, involving two sequential [2+3]-annulation steps and para-substitution, is contingent on the precise phenyl-thiophene-carbaldehyde architecture and would not proceed with other aldehydes or substituted thiophenes.

Annulation reactivity
Class-level inference
GaCl3-promoted, 4-component self-assembly
Accesses polyaromatic 4H-cyclopenta[b]thiophenes with UV 257–360 nm
Requires styrylmalonates; diastereoselectivity reported
Organic Synthesis Methodology Polyaromatic Compounds

Optimal Application Scenarios for 5-Phenylthiophene-2-carbaldehyde


Fine-Tuning Electronic Properties in Conjugated Polymers

For researchers developing organic semiconductors or OLEDs, the predictable electronic transmission efficiency of 5-phenylthiophene-2-carbaldehyde is crucial. The established ranking of transmissive factors (furan > thiophene > benzene) [1] allows for rational design of the polymer backbone's electronic structure, directly influencing the material's HOMO-LUMO gap and charge carrier mobility. This compound provides a specific, intermediate electronic influence, distinct from both furan and benzene analogs.

Tyrosinase Inhibitor Scaffold Optimization

In a drug discovery program targeting tyrosinase for applications like skin lightening or treating hyperpigmentation disorders, 5-phenylthiophene-2-carbaldehyde serves as a validated starting point. Its known, moderate inhibitory activity (IC50 = 6.13 µM) [1] provides a baseline for structure-activity relationship (SAR) studies. Chemists can use this aldehyde core to explore new derivatives, aiming to surpass the potency of known analogs (e.g., TCT derivatives with IC50 = 2.38 µM) [2] by optimizing substituents on the phenyl ring or modifying the aldehyde group.

Complex Molecule Assembly via Multi-Component Reactions

Synthetic chemists developing new multi-component reactions (MCRs) can leverage 5-phenylthiophene-2-carbaldehyde to generate unique polyaromatic thiophene structures. The compound's specific reactivity in a GaCl3-promoted, four-component annulation [1] provides a high-value entry point to molecules with strong UV absorption (257–360 nm) [1]. This application is particularly relevant for groups working in diversity-oriented synthesis or building novel libraries of thiophene-containing compounds for materials and biological screening.

Application
Selection Property
Validation Focus
Conjugated polymer design
Electronic transmission efficiency
HOMO-LUMO gap modulation, charge carrier mobility
Tyrosinase inhibitor SAR
Baseline inhibitory activity
IC50 in diphenolase assay, derivative benchmarking
Polyaromatic thiophene synthesis
GaCl3-promoted annulation specificity
Diastereoselectivity and UV absorption profile

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